

Characterization of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide Compounds: A Technical Guide

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Compound of Interest		
Compound Name:	5-Thiazolecarboxylic acid, 2-	
	amino-4-methyl-, 2-[(4-hydroxy-3-	
	methoxyphenyl)methylene]hydrazi	
	de	
Cat. No.:	B612193	Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide compounds. These vanillin-derived hydrazones are a class of molecules that have garnered significant interest due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6][7][8][9] [10][11] This guide provides a detailed overview of their synthesis, spectroscopic characterization, and biological evaluation, complete with experimental protocols and data presented for easy comparison.

Synthesis and Spectroscopic Analysis

The synthesis of 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide derivatives is typically achieved through a condensation reaction between a hydrazide and vanillin (4-hydroxy-3-methoxybenzaldehyde).[10][12][13][14] The resulting hydrazone products are then purified and characterized using various spectroscopic techniques to confirm their molecular structure.

General Synthesis Protocol

A common method for the synthesis of these compounds involves the following steps:



- Dissolution of Reactants: Equimolar amounts of a selected hydrazide and vanillin are dissolved in a suitable solvent, such as ethanol or methanol.[12][13]
- Catalysis: A catalytic amount of acid (e.g., acetic acid or sulfuric acid) is often added to the mixture to facilitate the condensation reaction.[13]
- Reflux: The reaction mixture is heated under reflux for a period ranging from 2 to 6 hours.[13] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).
- Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting
 precipitate is filtered, washed with a cold solvent, and dried. Further purification can be
 achieved by recrystallization from a suitable solvent like ethanol.[12]

Spectroscopic Characterization

The structural elucidation of the synthesized compounds is performed using a combination of spectroscopic methods.

Infrared (IR) Spectroscopy: Key vibrational frequencies in the IR spectrum confirm the formation of the hydrazone linkage. Characteristic absorption bands include:

- O-H stretching: A broad band around 3400-3200 cm⁻¹ indicating the presence of the phenolic hydroxyl group.[12][15]
- N-H stretching: A band in the region of 3300-3100 cm⁻¹.[12][16]
- C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹ from the carbonyl group of the hydrazide moiety.[10][12]
- C=N stretching: An absorption band in the range of 1620-1575 cm⁻¹, characteristic of the imine group in the hydrazone.[10][12]
- C-O stretching: Bands corresponding to the methoxy and phenolic C-O bonds.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.



¹H NMR:

- The azomethine proton (-N=CH-) typically appears as a singlet in the downfield region of the spectrum, around δ 8.0-8.5 ppm.[10][12]
- The phenolic hydroxyl proton (-OH) signal is observed as a singlet, often at a chemical shift greater than δ 9.0 ppm.[12]
- \circ The amide proton (-NH-) also gives a singlet, typically in the range of δ 11.0-12.0 ppm.[10]
- The methoxy group protons (-OCH₃) appear as a sharp singlet around δ 3.8 ppm.[12]
- Aromatic protons are observed in the typical aromatic region (δ 6.5-8.0 ppm).[12]
- 13C NMR:
 - The azomethine carbon (-N=CH-) signal is found in the range of δ 140-150 ppm.[17]
 - The carbonyl carbon (-C=O) of the amide group resonates at approximately δ 160-165 ppm.[17]
 - Signals for the aromatic carbons and the methoxy carbon are also observed in their characteristic regions.[17]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which further confirms the structure. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is a key indicator of the compound's mass.[10]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide and its derivatives, compiled from various studies.

Table 1: FT-IR Spectral Data (cm⁻¹)



Functional Group	Characteristic Absorption Range	Reference
O-H (phenolic)	3468 - 3200	[12]
N-H (amide)	3335 - 3188	[12][16]
C-H (aromatic)	~3078	[12]
C=O (amide I)	1678 - 1641	[10][12]
C=N (imine)	1615 - 1577	[10][12]
C=C (aromatic)	1585 - 1459	[12]
C-O (methoxy/phenol)	1257 - 1077	[12]

Table 2: ^1H NMR Spectral Data (δ , ppm)

Proton	Chemical Shift Range	Multiplicity	Reference
-NH (amide)	11.20 - 11.93	Singlet	[10][15]
-OH (phenolic)	9.0 - 11.0	Singlet	[12]
-N=CH (azomethine)	8.06 - 8.65	Singlet	[10][12]
Aromatic Protons	6.84 - 7.94	Multiplet/Doublet	[12]
-OCH₃ (methoxy)	~3.83	Singlet	[12]

Table 3: 13 C NMR Spectral Data (δ , ppm)

Carbon	Chemical Shift Range	Reference
C=O (amide)	161.94 - 164.79	[15][17]
C=N (azomethine)	143.52 - 149.73	[15][17]
Aromatic Carbons	105.29 - 150.17	[15][17]
-OCH₃ (methoxy)	~56.54	[15]



Biological Activities and Experimental Protocols

Hydrazone derivatives of vanillin have demonstrated a range of biological activities, with antimicrobial and anticancer effects being the most prominent.[1][2][3][4][5][6][7][8][9]

Antimicrobial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[6][8]

- 1. Disc Diffusion Method: [8][17]
- Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).
- Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly swabbed with the bacterial suspension.
- Application of Test Compounds: Sterile paper discs impregnated with known concentrations
 of the test compounds are placed on the agar surface.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
- 2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):[17][18]
- Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
- Inoculation: Each well is inoculated with a standardized bacterial suspension.
- Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.



Table 4: Antimicrobial Activity Data (MIC, µg/mL)

Compound Type	Gram-Positive Bacteria	Gram-Negative Bacteria	Reference
Hydrazide-hydrazones	0.002 - 7.81 (Staphylococcus spp., Bacillus spp.)	>100	[18]
Vanillin-related hydrazones	Moderate activity	Moderate activity	[6][8]
Steroidal hydrazones	0.75 - 3.00 (B. cereus)	Low to moderate activity	[19]

Anticancer Activity

Several studies have highlighted the potential of hydrazone derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][2][3][4][5]

- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated



from the dose-response curve.

Table 5: Anticancer Activity Data (IC₅₀, μM)

Compound Type	Cancer Cell Line	IC₅₀ Range	Reference
N-acyl hydrazones	MCF-7 (Breast)	7.52 - 25.41	[1]
N-acyl hydrazones	PC-3 (Prostate)	10.19 - 57.33	[1]
Tetracaine hydrazide- hydrazones	Colo-205 (Colon)	20.5 - 50.0	[4]
Tetracaine hydrazide- hydrazones	HepG2 (Liver)	20.8 - 35.9	[4]
Salicylaldehyde hydrazones	K-562 (Leukemia)	0.03 - 0.05	[5]
Salicylaldehyde hydrazones	MCF-7 (Breast)	~0.23	[5]

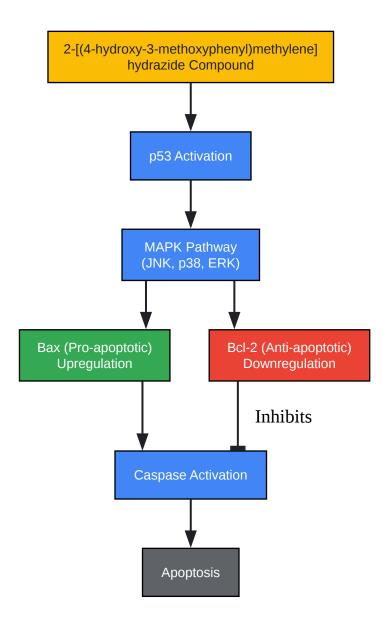
Mechanism of Action and Signaling Pathways

The anticancer activity of hydrazone compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2][3] This is achieved through the modulation of various signaling pathways.

Apoptosis Induction Pathway

One of the key mechanisms involves the activation of the p53 tumor suppressor protein, which in turn can trigger the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, including the JNK, p38, and ERK pathways.[1] This can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and the execution of apoptosis.[2]





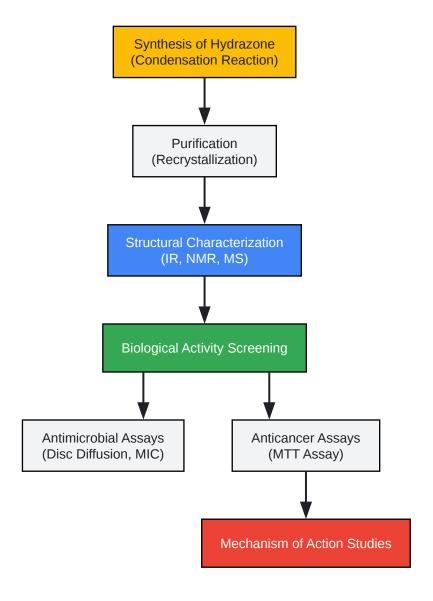
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Caption: Proposed apoptotic signaling pathway induced by hydrazone compounds.

Experimental and Logical Workflows

The characterization and evaluation of these compounds follow a logical progression from synthesis to biological testing.





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Caption: General experimental workflow for the characterization of hydrazone compounds.

Conclusion

The 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide scaffold represents a versatile and promising platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, offering valuable protocols and data for researchers in the field. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to fully exploit their therapeutic potential.



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